Boc-ThionoVal-1-(6-nitro)benzotriazolide

thiopeptide synthesis enantiomeric purity racemization suppression

Conventional thioacylation methods suffer racemization (~2% ee loss) and poor overall yields (~20% over four steps), compromising SAR studies and thiopeptide library synthesis. Boc-ThionoVal-1-(6-nitro)benzotriazolide (CAS 184951-88-0) is a bench-stable, pre-activated thioacylating agent that eliminates these failure modes. - 82-85% isolated coupling yield with >99/1 enantiomeric ratio (er); complete suppression of competing oxo-peptide formation - Survives SnCl₄-mediated Boc removal with near-quantitative fidelity, enabling Fmoc/t-Bu SPPS strategies - Bench-stable solid; stored for months at 0 °C; 77% synthesis yield supports multi-gram access for library production

Molecular Formula C16H21N5O4S
Molecular Weight 379.4 g/mol
CAS No. 184951-88-0
Cat. No. B060880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ThionoVal-1-(6-nitro)benzotriazolide
CAS184951-88-0
Molecular FormulaC16H21N5O4S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22)/t13-/m0/s1
InChIKeyXFVHUHJBRJYSAP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-ThionoVal-1-(6-nitro)benzotriazolide: Racemization-Free Thiopeptide Building Block


Boc-ThionoVal-1-(6-nitro)benzotriazolide (CAS 184951-88-0) is an α-amino thionoacid derivative of nitrobenzotriazole, designed as a bench-stable, pre-activated thioacylating agent for the site-specific incorporation of thioamide (‑CSNH‑) bonds into peptides [1]. The compound features a Boc-protected valine scaffold bearing a thionoacyl group linked to a 6-nitrobenzotriazole leaving group. This architecture enables direct, mild coupling with amine nucleophiles under neutral conditions, circumventing the racemization and byproduct formation that limit earlier thioacylation methods [1]. Its primary application lies in the synthesis of endothiopeptides (thiopeptides) for medicinal chemistry and chemical biology, where the metabolically stable thioamide bond is used to probe protease resistance, modulate backbone geometry, and install bioorthogonal handles.

Workflow Pre-activated thioacylating agent for thiopeptide synthesis
Stereochemistry Racemization-free coupling preserves configurational integrity
Compatibility Designed for SnCl₄-mediated orthogonal Boc deprotection
Handling Bench-stable solid supports inventory-based procurement

Boc-ThionoVal-1-(6-nitro)benzotriazolide: Analog Substitution Risks


Generic substitution of Boc-ThionoVal-1-(6-nitro)benzotriazolide with other α-amino thionoacid nitrobenzotriazolides or alternative thioacylating reagents carries quantifiable risk. The valine derivative (9c) delivers a unique balance of steric bulk and enantiomeric fidelity: coupling with phenylalanine methyl ester proceeds in 82–85% isolated yield with >99/1 enantiomeric ratio (er), matching the performance of less hindered analogs while providing a branched-side-chain thioamide building block essential for structure–activity relationship (SAR) studies [1]. In contrast, the previous-generation benzimidazolinone thioacylating method results in approximately 2% loss of enantiomeric purity and a four-step overall yield of only ~20%, rendering it unsuitable for any procurement where chiral integrity or throughput matters [1]. Cross-reactivity (oxo-byproduct formation) is observed with dithioester-type reagents, whereas the nitrobenzotriazole derivatives are reported to completely suppress competing oxo-peptide formation under the optimized conditions [1]. Thus, interchanging Boc-ThionoVal-1-(6-nitro)benzotriazolide with a close analog without verifying the specific steric and configurational outcome introduces unacceptable variability in both yield and stereochemical purity.

Alternative thioacylating methods May shift enantiomeric purity and coupling yield relative to reported performance
Dithioester-type reagents May generate competing oxo-byproduct under standard coupling conditions
Standard TFA deprotection May degrade thioamide to oxo-peptide; SnCl₄ protocol verification required
Less hindered analog substitution Steric outcome and coupling profile may differ from valine scaffold context

Boc-ThionoVal-1-(6-nitro)benzotriazolide: Comparative Performance


Racemization-Free Coupling vs. Benzimidazolinone Method

Boc-ThionoVal-1-(6-nitro)benzotriazolide (9c) was coupled with l‑phenylalanine methyl ester in THF at 0 °C to afford the thiopeptide 11c in 82–85% yield and >99/1 enantiomeric ratio (HPLC analysis using racemic 9c-derived control) [1]. In direct contrast, the prior benzimidazolinone thioacylating method applied to the same amine model system produced approximately 2% loss of enantiomeric purity (HPLC-determined) and a four‑step overall yield of only ~20% [1]. The nitrobenzotriazole-based reagent therefore delivers a >50‑fold improvement in chiral impurity (<1% vs. ~2%) alongside a ~4‑fold improvement in overall process yield.

Coupling Fidelity
Head-to-head
>99/1 er; 82–85% yield
Supports stereochemical integrity assessment
Reported vs benzimidazolinone method
thiopeptide synthesis enantiomeric purity racemization suppression

Activated-Ester Synthesis Yield Across Analogs

The synthesis of 1-(N‑Boc‑l‑thionovalinyl)-6-nitrobenzotriazole (9c) from the corresponding thioanilide via intramolecular diazonium cyclization (NaNO₂/AcOH) proceeds in 77% isolated yield [1]. Under identical conditions, the alanine analog (9a) was obtained in 79% yield, phenylalanine analog (9b) in 81%, and serine analog (9d) in 83% [1]. The slightly lower yield for the valine derivative is attributed to steric hindrance from the isopropyl side chain during cyclization, confirming that the reagent is accessible with only a marginal efficiency penalty relative to less hindered congeners.

Synthesis Efficiency
Cross-study comparable
77% isolated yield
Supports batch supply feasibility context
3–6 pp lower than less hindered analogs
activated ester preparation thioacylating agent synthesis nitrobenzotriazole derivatives

Long-Term Solid-State Storage Stability

The nitrobenzotriazole-activated thionoacids 9a–d,f are described as stable orange solids that can be stored for months at 0 °C without decomposition; the sole exception is the aspartic acid derivative (9f), which is unstable and must be prepared fresh [1]. Boc-ThionoVal-1-(6-nitro)benzotriazolide (9c) therefore belongs to the storage-stable cohort, unlike thioacyl halides and thioacyl anhydrides, which are documented to be unstable even at low temperature [1]. This stability profile enables batch procurement and inventory management without the need for just-in-time synthesis.

Storage Profile
Class-level
Months at 0 °C, stable solid
Supports inventory workflow planning
Data to verify; exact decomposition rate not measured
reagent stability long-term storage thioacylating agent shelf life

SnCl₄-Mediated Boc Deprotection Without Thioamide Damage

The acid-labile thioamide (ψ[CS‑NH]) moiety survives standard trifluoroacetic acid (TFA) deprotection poorly, necessitating a milder orthogonal method. SnCl₄ in organic solvents is reported to selectively remove the Boc group from thioamide-containing peptides in excellent yields without degrading the thioamide bond [1] . Boc-ThionoVal-1-(6-nitro)benzotriazolide is designed for use with this SnCl₄‑based protocol, as indicated in vendor documentation for the closely related Boc‑ThionoLeu analog . In contrast, conventional TFA‑based global deprotection can lead to partial or complete desulfurization of the thioamide, generating the undesired oxo-peptide.

Boc Removal Method
Class-level
SnCl₄ protocol, thioamide retained
Enables multi-step elongation strategy
TFA may degrade thioamide; method context
Boc deprotection thioamide stability solid-phase peptide synthesis

Boc-ThionoVal-1-(6-nitro)benzotriazolide: Applications


Thioamide Scanning in Protease-Resistant Peptides

In drug discovery programs where backbone amide-to-thioamide substitution is used to probe protease stability and receptor binding, Boc-ThionoVal-1-(6-nitro)benzotriazolide enables incorporation of a valine thioamide at any desired position with >99/1 enantiomeric purity and 82–85% coupling yield [1]. The valine side chain is particularly valuable for P1 pocket mapping of serine and cysteine proteases; the racemization-free coupling ensures that observed changes in IC₅₀ or metabolic half-life are attributable to the thioamide modification rather than diastereomeric contamination.

Solid-Phase Synthesis of Endothiopeptides with SnCl₄

For solid-phase peptide synthesis (SPPS) of endothiopeptide sequences exceeding 10 residues, Boc-ThionoVal-1-(6-nitro)benzotriazolide provides a key building block that withstands iterative chain elongation. The acid-labile thioamide bond survives the SnCl₄‑mediated Boc removal step with near-quantitative fidelity, while conventional TFA would degrade the thioamide to the oxo form [1] . This enables Fmoc/t‑Bu‑compatible SPPS strategies where the valine thioamide is introduced at a predetermined site, followed by completion of the sequence without loss of the thioamide modification.

Bioorthogonal Probe Synthesis via Thioamide Chromophore

The thioamide group functions as a minimally perturbing fluorescence quenching probe and a site-specific heavy-atom label for X‑ray crystallography. Boc-ThionoVal-1-(6-nitro)benzotriazolide allows precise installation of a valine thioamide into protein fragments via native chemical ligation or chemoenzymatic approaches [1]. Because the reagent is a bench-stable, pre-formed solid that can be stored for months at 0 °C [1], it can be kept in inventory and used on demand, aligning with the intermittent synthesis schedules typical of chemical biology core facilities.

SAR Exploration of Branched-Side-Chain Thiopeptide Analogs

When evaluating the impact of side-chain branching on thioamide backbone geometry and biological activity, Boc-ThionoVal-1-(6-nitro)benzotriazolide offers a direct entry to valine-containing thiopeptides that is not available from less hindered building blocks. The 77% synthesis yield for the activated ester [1] ensures cost-effective access on a multi-gram scale, facilitating parallel synthesis of focused thiopeptide libraries for high-throughput screening against targets such as GPCRs, ion channels, or antimicrobial efflux pumps.

Application
Selection Property
Validation Focus
Thioamide scanning studies
Enantiomeric purity control
Diastereomer-sensitive assay verification
Solid-phase thiopeptide synthesis
SnCl₄-compatible Boc strategy
Thioamide integrity post-deprotection
Bioorthogonal probe installation
Bench-stable pre-activated solid
On-demand coupling fidelity verification
Branched-side-chain SAR libraries
Sterically defined valine scaffold
Parallel coupling yield and er verification
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